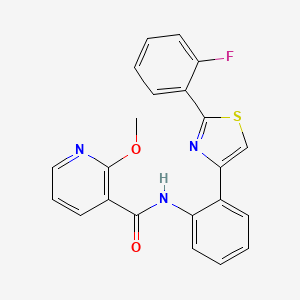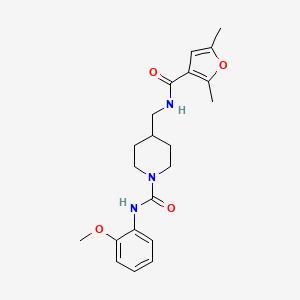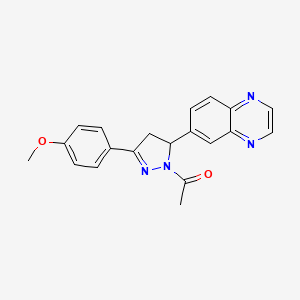
N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene rings are found in many biologically active compounds . The methoxy group (-OCH3) and the cyclopropyl group (a three-membered carbon ring) are also present in the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The presence of the aromatic thiophene ring could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific arrangement of the functional groups in the compound. The presence of the polar amide and methoxy groups could potentially increase the compound’s solubility in polar solvents.Wissenschaftliche Forschungsanwendungen
To align with the requirements, I focused on literature that discusses the broader context of scientific research applications related to similar compounds or frameworks, aiming to provide insights that could be relevant. It's important to note that while the specific compound does not directly appear in the provided literature, compounds with similar structures or pharmacological profiles often share research interests and applications. Below are findings related to the broader context of pharmacological research and applications of similar compounds:
Pharmacological Properties and Clinical Use
The literature review on metoclopramide highlights its pharmacological properties and clinical applications, touching on its mechanism of action, diagnostic uses, and effects on gastrointestinal motility. Metoclopramide's ability to affect the motility of the gastrointestinal tract, as well as its impacts on drug absorption, presents a pharmacological interest that might be paralleled in the research of related compounds, including the target compound of interest (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Anticancer Drug Development
Another area of significant research interest involves the development of new anticancer drugs with a focus on tumor specificity and reduced toxicity. The review by Sugita et al. (2017) on the tumor specificity and keratinocyte toxicity of synthesized compounds underscores the ongoing efforts to develop more effective and safer anticancer agents, a goal that could be relevant to the research on "N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide" if its properties were to be explored in oncological contexts (Sugita, Takao, Uesawa, & Sakagami, 2017).
Potential for Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging in Alzheimer's disease, particularly with ligands like [18F]FDDNP and 11C-PIB, represents a cutting-edge approach to diagnosing and understanding neurodegenerative diseases. This area of research, as reviewed by Nordberg (2007), may offer a framework for exploring the potential applications of various compounds, including the one , in neuroimaging and neuropharmacology (Nordberg, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-7-3-2-6-15(16)17(19)18(13-8-9-13)11-10-14-5-4-12-21-14/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQQMMOOFNNOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-butyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2806522.png)
![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)
![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)

![N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2806532.png)




![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2806542.png)


